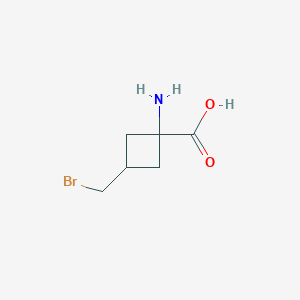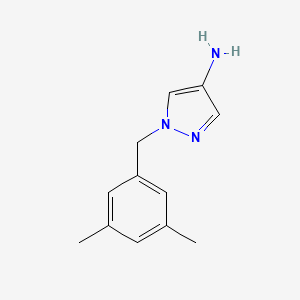
5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carbaldehyde is an organic compound with a unique structure that combines a furan ring with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Attachment to the Furan Ring: The pyrazole derivative is then reacted with a furan-2-carbaldehyde under suitable conditions to form the desired compound.
Common reagents used in these reactions include hydrazine, 1,3-diketones, and furan-2-carbaldehyde. The reactions are typically carried out under reflux conditions with appropriate solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: 5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carboxylic acid.
Reduction: 5-(1-Methyl-1H-pyrazol-4-YL)furan-2-methanol.
Substitution: 5-(1-Methyl-1H-pyrazol-4-YL)-3-bromofuran-2-carbaldehyde.
Scientific Research Applications
Chemistry
In chemistry, 5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicinal chemistry, derivatives of this compound have shown potential as anti-inflammatory and anticancer agents. The pyrazole ring is a common pharmacophore in many biologically active compounds.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The furan and pyrazole rings can participate in hydrogen bonding and π-π interactions, stabilizing the compound within biological systems.
Comparison with Similar Compounds
Similar Compounds
5-(1H-Pyrazol-4-YL)furan-2-carbaldehyde: Lacks the methyl group on the pyrazole ring.
5-(1-Methyl-1H-pyrazol-4-YL)thiophene-2-carbaldehyde: Contains a thiophene ring instead of a furan ring.
5-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde: Contains a benzene ring instead of a furan ring.
Uniqueness
5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carbaldehyde is unique due to the combination of the furan and pyrazole rings, which provides a distinct electronic structure and reactivity profile. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-(1-methylpyrazol-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-7(4-10-11)9-3-2-8(6-12)13-9/h2-6H,1H3 |
InChI Key |
KNSVXXFTQTVXFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[[2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B12089499.png)
![5-bromo-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B12089500.png)

![N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine](/img/structure/B12089506.png)





![2-Propanol, 1-[(1,1-dimethylethyl)amino]-](/img/structure/B12089545.png)




